Ethanol, 2-[[2-(2-aminoethoxy)ethyl]amino]-
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Overview
Description
Ethanol, 2-[[2-(2-aminoethoxy)ethyl]amino]-: is an organic compound with the molecular formula C6H15NO3 . It is also known by several synonyms, including 2-[2-(2-Hydroxyethoxy)ethoxy]ethylamine , 3,6,9-Trioxadecylamine , and Triethylene glycol monoamine . This compound is a colorless to slightly yellow liquid that is soluble in water and many organic solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethanol, 2-[[2-(2-aminoethoxy)ethyl]amino]- can be synthesized through the reaction of ethylene glycol with ethanolamine . The reaction typically involves heating the mixture to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of ethylene oxide and diethylene glycol . The reaction is carried out under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Neutralization Reactions: Ethanol, 2-[[2-(2-aminoethoxy)ethyl]amino]- can neutralize acids in exothermic reactions to form salts and water.
Substitution Reactions: It can undergo substitution reactions with various reagents, including isocyanates , halogenated organics , peroxides , phenols , epoxides , anhydrides , and acid halides .
Common Reagents and Conditions:
Acids: Used in neutralization reactions.
Isocyanates and Halogenated Organics: Used in substitution reactions.
Major Products:
Salts and Water: Formed during neutralization reactions.
Substituted Products: Formed during substitution reactions with various reagents.
Scientific Research Applications
Ethanol, 2-[[2-(2-aminoethoxy)ethyl]amino]- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Ethanol, 2-[[2-(2-aminoethoxy)ethyl]amino]- involves its ability to neutralize acids and participate in substitution reactions. The compound’s amine and alcohol functional groups allow it to interact with a variety of molecular targets and pathways, facilitating the formation of salts and substituted products .
Comparison with Similar Compounds
- 2-[2-(2-Hydroxyethoxy)ethoxy]ethylamine
- 3,6,9-Trioxadecylamine
- Triethylene glycol monoamine
- Triglycolamine
Comparison: Ethanol, 2-[[2-(2-aminoethoxy)ethyl]amino]- is unique due to its specific combination of amine and alcohol functional groups, which provide it with distinct reactivity and versatility in various chemical reactions. Its ability to act as a spacer or linker in bioconjugate synthesis and its role in the preparation of fluorescent sensors highlight its unique applications compared to similar compounds .
Biological Activity
Ethanol, 2-[[2-(2-aminoethoxy)ethyl]amino]- (commonly referred to as AEEA), is a compound that has garnered attention in various fields, particularly in medicinal chemistry and bioconjugation applications. This article delves into the biological activity of AEEA, highlighting its potential therapeutic uses, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
AEEA is a tri-functional amino alcohol with the following structural formula:
This compound features two amino groups and an ethanol moiety, which contribute to its hydrophilic nature and potential for forming conjugates with other biomolecules.
Table 1: Basic Properties of AEEA
Property | Value |
---|---|
Molecular Weight | 145.22 g/mol |
Solubility | Water-soluble |
LogP | -1.0 |
pKa | 9.5 |
AEEA exhibits biological activity primarily through its interaction with various enzymes and receptors. It has been investigated for its role as a linker in bioconjugation, enhancing drug delivery systems by improving the pharmacokinetics of therapeutic agents.
Case Studies
-
Inhibition of N-acetyl-beta-D-hexosaminidase :
A study evaluated the inhibitory effects of AEEA derivatives on N-acetyl-beta-D-hexosaminidase (NAHase), an enzyme implicated in various diseases, including cancer. The results indicated that certain derivatives showed significant inhibition activity, suggesting potential therapeutic applications in cancer treatment . -
Asthma-Inducing Potential :
Research assessed the asthma-inducing potential of substances in spray cleaning products, including AEEA. The findings indicated a low risk for asthma induction associated with AEEA exposure, which is crucial for safety assessments in consumer products . -
Environmental Impact :
A screening assessment by Health Canada concluded that AEEA poses a low risk to human health and the environment, indicating that it does not accumulate significantly in organisms or remain in the environment for extended periods .
Table 2: Summary of Biological Activities
Study Focus | Findings |
---|---|
NAHase Inhibition | Significant inhibition by certain derivatives |
Asthma-Inducing Potential | Low risk associated with exposure |
Environmental Persistence | Low accumulation and environmental impact |
Synthesis and Applications
AEEA is synthesized through various methods, including the reaction of aminoethanol with ethylene oxide. Its derivatives have been explored for use in drug design and as components in polymeric materials due to their favorable properties.
Applications in Drug Delivery
The compound's ability to serve as a spacer/linker makes it valuable in drug delivery systems. By enhancing solubility and stability, AEEA derivatives can improve the efficacy of therapeutic agents, particularly in targeted therapies.
Properties
CAS No. |
91598-32-2 |
---|---|
Molecular Formula |
C6H16N2O2 |
Molecular Weight |
148.20 g/mol |
IUPAC Name |
2-[2-(2-aminoethoxy)ethylamino]ethanol |
InChI |
InChI=1S/C6H16N2O2/c7-1-5-10-6-3-8-2-4-9/h8-9H,1-7H2 |
InChI Key |
MBWAKTVBXOPVNZ-UHFFFAOYSA-N |
Canonical SMILES |
C(COCCNCCO)N |
physical_description |
Liquid |
Origin of Product |
United States |
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